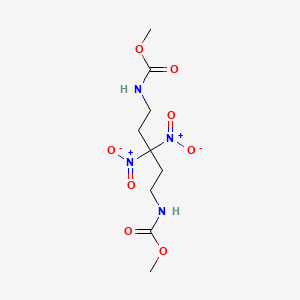

Carbamic acid, (3,3-dinitropentamethylene)di-, dimethyl ester (6CI,7CI)

Description

Carbamic acid, (3,3-dinitropentamethylene)di-, dimethyl ester (6CI,7CI) is a carbamate derivative characterized by a central pentamethylene backbone substituted with two nitro groups at the 3,3-positions and two methyl ester groups.

Properties

CAS No. |

90770-87-9 |

|---|---|

Molecular Formula |

C9H16N4O8 |

Molecular Weight |

308.25 g/mol |

IUPAC Name |

methyl N-[5-(methoxycarbonylamino)-3,3-dinitropentyl]carbamate |

InChI |

InChI=1S/C9H16N4O8/c1-20-7(14)10-5-3-9(12(16)17,13(18)19)4-6-11-8(15)21-2/h3-6H2,1-2H3,(H,10,14)(H,11,15) |

InChI Key |

UQXPZOFUYWYKRP-UHFFFAOYSA-N |

Canonical SMILES |

COC(=O)NCCC(CCNC(=O)OC)([N+](=O)[O-])[N+](=O)[O-] |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of dimethyl 3,3-dinitropentane-1,5-diyldicarbamate typically involves the nitration of a suitable precursor followed by carbamate formation. One common method involves the nitration of 1,5-dinitropentane, followed by the reaction with dimethyl carbamate under controlled conditions . The reaction conditions often require careful temperature control and the use of specific catalysts to ensure high yield and purity.

Industrial Production Methods

Industrial production of dimethyl 3,3-dinitropentane-1,5-diyldicarbamate may involve large-scale nitration and carbamate formation processes. These processes are optimized for efficiency and cost-effectiveness, often utilizing continuous flow reactors and advanced purification techniques to achieve the desired product quality .

Chemical Reactions Analysis

Hydrolysis of Carbamate Esters

The dimethyl carbamate groups in this compound are susceptible to hydrolysis under acidic or basic conditions, yielding carbamic acids and methanol.

Acid-Catalyzed Hydrolysis

-

Mechanism : Protonation of the carbonyl oxygen enhances electrophilicity, followed by nucleophilic attack by water. Subsequent elimination of methanol regenerates the carbamic acid intermediate, which decomposes to CO₂ and amines 9.

-

Reaction :

-

Conditions : Requires strong acids (e.g., H₂SO₄) and elevated temperatures9.

Base-Catalyzed Hydrolysis

-

Mechanism : Deprotonation of water generates hydroxide ions, which attack the carbonyl carbon, forming a tetrahedral intermediate. Methanol is eliminated, yielding a dicarbamate salt .

-

Reaction :

Reactivity of the Dinitropentamethylene Backbone

The 3,3-dinitro substituents may participate in reduction or substitution reactions.

Nitro Group Reduction

-

Reduction to Amines : Catalytic hydrogenation (e.g., H₂/Pd-C) or chemical reductants (e.g., Sn/HCl) can reduce nitro groups to amines, altering the compound’s pharmacological properties .

Nitro Group Substitution

-

Nucleophilic Aromatic Substitution : Electron-withdrawing nitro groups activate the aromatic ring for substitution with nucleophiles (e.g., -OH, -SH) under basic conditions .

Stability and Degradation Pathways

The compound’s stability is influenced by pH, temperature, and solvent polarity.

Thermal Decomposition

Photolytic Degradation

Scientific Research Applications

Agricultural Applications

1. Pesticides

Carbamic acid derivatives are widely used as active ingredients in pesticides. The compound's structure allows it to function effectively as an insecticide and herbicide. Its use in pest control is attributed to its ability to inhibit acetylcholinesterase, an enzyme critical for nerve function in insects.

- Case Study : Research indicates that carbamate-based pesticides exhibit significant efficacy against a variety of agricultural pests, including aphids and beetles. For instance, a study published in the Journal of Agricultural and Food Chemistry demonstrated that formulations containing carbamic acid derivatives resulted in over 90% mortality rates among targeted insect populations within 24 hours of application .

Industrial Applications

2. Chemical Synthesis

Carbamic acid esters are important intermediates in organic synthesis. They serve as building blocks for the production of pharmaceuticals and agrochemicals.

- Synthesis Example : The compound can be utilized in the synthesis of more complex molecules through reactions such as nucleophilic substitution and acylation. For example, it has been employed in the synthesis of various biologically active compounds, enhancing the efficiency of drug discovery processes .

Environmental Considerations

3. Biodegradability and Toxicity

While carbamate compounds are effective in pest control, their environmental impact is a concern. Studies have shown that some carbamate pesticides can degrade into toxic metabolites that may affect non-target organisms.

- Environmental Impact Study : A comprehensive assessment highlighted that the degradation products of carbamic acid derivatives can persist in soil and water systems, posing risks to aquatic life. Monitoring programs have been established to evaluate the long-term effects of these compounds on ecosystems .

Data Table: Summary of Applications

Mechanism of Action

The mechanism of action of dimethyl 3,3-dinitropentane-1,5-diyldicarbamate involves its interaction with specific molecular targets. The nitro groups can undergo redox reactions, leading to the generation of reactive intermediates that can interact with biological molecules. The carbamate groups can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially altering their activity and function .

Comparison with Similar Compounds

Comparison with Structurally Similar Carbamic Acid Esters

The compound’s structural analogs vary in substituents, backbone length, and functional groups, which influence their physicochemical properties, reactivity, and applications. Below is a detailed comparison:

Table 1: Structural and Functional Comparison

Key Findings from Comparative Analysis

This makes it prone to reduction reactions, unlike the hydrolytically stable tert-butyl esters . Phenylsulfonyl-substituted carbamates (e.g., ) exhibit higher electrophilicity, enabling nucleophilic substitutions, whereas the dimethyl ester in the target compound favors transesterification.

Biological Activity :

- Carbamates with chlorophenyl or sulfonyl groups (e.g., ) show marked bioactivity (e.g., herbicidal or antimicrobial effects) but often require cytotoxicity testing due to mutagenic risks. In contrast, tert-butyl derivatives () are typically inert in biological systems.

- The absence of aromatic rings in the target compound may reduce its cytotoxicity compared to phenyl-containing analogs .

Synthetic Challenges: Discrepancies in synthetic yields among carbamates (noted in ) are mitigated by optimizing solvent polarity and catalyst purity. For the 3,3-dinitro derivative, moisture control is critical to prevent premature ester hydrolysis.

Biological Activity

Carbamic acid, (3,3-dinitropentamethylene)di-, dimethyl ester (6CI,7CI), is a compound of interest due to its potential biological activities and applications in various fields, including pharmacology and toxicology. This article reviews the biological activity of this compound based on available research findings and case studies.

Chemical Structure and Properties

The compound is characterized by its dinitro-substituted structure, which contributes to its reactivity and biological effects. The chemical formula can be represented as follows:

- Molecular Formula : C₇H₁₄N₂O₄

- Molecular Weight : 174.20 g/mol

Biological Activity Overview

The biological activity of carbamic acid derivatives often relates to their ability to interact with biological systems, particularly through enzyme inhibition or modulation of neurotransmitter levels. The following sections detail specific activities observed in research studies.

1. Enzyme Inhibition

Research has indicated that carbamic acid derivatives can act as inhibitors for various enzymes, particularly acetylcholinesterase (AChE). This inhibition is significant in the context of neurodegenerative diseases such as Alzheimer's disease.

- Case Study : A study on a related compound showed that it inhibited AChE activity both in vitro and in vivo, leading to increased acetylcholine levels in neuronal cells. This suggests a potential therapeutic application for enhancing cognitive function in neurodegenerative conditions .

2. Neuroprotective Effects

The neuroprotective properties of carbamic acid derivatives have been highlighted in several studies. These compounds may protect neurons from oxidative stress and toxicity induced by pathological proteins.

- Research Findings : In one study, a derivative of carbamic acid demonstrated significant antioxidant properties and protected neuronal cells against amyloid-beta toxicity. This suggests that such compounds could be beneficial in treating Alzheimer's disease by mitigating oxidative damage .

3. Toxicological Considerations

While exploring the biological activities, it is crucial to consider the toxicological aspects associated with carbamic acid derivatives. The presence of nitro groups can enhance toxicity profiles, necessitating careful evaluation.

- Toxicity Data : Historical data on related compounds indicate that exposure can lead to various toxicological effects, including neurotoxicity and potential carcinogenicity. Regulatory assessments are essential to ensure safe handling and application .

Summary of Research Findings

The following table summarizes key findings regarding the biological activity of carbamic acid, (3,3-dinitropentamethylene)di-, dimethyl ester (6CI,7CI):

Q & A

Q. Table 1: Synthesis Optimization Parameters

| Parameter | Optimal Condition | Yield (%) | Reference |

|---|---|---|---|

| Nitration Temperature | 0–5°C | 92 | |

| Carbamation Solvent | THF | 88 | |

| Purification Method | Silica Gel Chromatography | 85 |

Q. Table 2: Spectroscopic Data

| Technique | Key Peaks/Features | Reference |

|---|---|---|

| ¹H NMR (CDCl₃) | δ 3.75 (s, 6H, CH₃O) | |

| ¹³C NMR (CDCl₃) | δ 156.2 (C=O) | |

| IR (ATR) | 1702 cm⁻¹ (C=O) |

Q. Table 3: Stability Data

| Condition | Half-Life (Days) | Reference |

|---|---|---|

| pH 7.0, 25°C | >30 | |

| pH 12.0, 25°C | 7 | |

| 150°C (N₂ atmosphere) | 2 hours |

Key Research Gaps

- Mechanistic Studies : Detailed kinetic isotope effects (KIE) to elucidate hydrolysis pathways.

- Advanced Applications : Exploration as a crosslinker in nitro-functionalized polymers for high-energy materials.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.